2-Acetyl-3,7-dimethylbenzo(b)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3,7-dimethylbenzo(b)thiophene is an organic compound with the molecular formula C12H12OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an acetyl group at the 2-position and two methyl groups at the 3- and 7-positions of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,7-dimethylbenzo(b)thiophene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,7-dimethylbenzo(b)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,7-dimethylbenzo(b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Acetyl-3,7-dimethylbenzo(b)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,7-dimethylbenzo(b)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3,5-dimethylbenzo(b)thiophene
- 2,3-Dibromobenzo(b)thiophene
- 2,3-Dimethylbenzo(b)thiophene
Uniqueness
2-Acetyl-3,7-dimethylbenzo(b)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group at the 2-position and methyl groups at the 3- and 7-positions can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3,7-dimethyl-1-benzothiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-7-5-4-6-10-8(2)12(9(3)13)14-11(7)10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHHUKWYHUXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.